molecular formula C15H13N5O3S2 B5527005 2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide

2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B5527005
M. Wt: 375.4 g/mol
InChI Key: JGCBTMWXKIKPLN-UHFFFAOYSA-N
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Description

2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C15H13N5O3S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.04598164 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A series of 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have demonstrated significant activity against selected microbial species, indicating their potential as leads for developing new antimicrobial agents. The synthesis process involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally the target compounds through a reaction with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide (Gul et al., 2017).

Potential in Drug Development

  • Compounds containing the 1,3,4-oxadiazole moiety have been explored for various pharmacological potentials, including anticancer, anticonvulsant, and anti-inflammatory activities. Their diverse biological activities make them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. The design and synthesis of such compounds involve incorporating different functional groups to explore their interaction with biological targets (Faheem, 2018).

Computational and Pharmacological Evaluation

  • The computational and pharmacological evaluation of novel derivatives, including the 1,3,4-oxadiazole and pyrazole derivatives, has been conducted to assess their toxicity, tumor inhibition, and antioxidant potential. These studies help in understanding the compound's mechanism of action and its potential efficacy as a therapeutic agent (Faheem, 2018).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide” would require appropriate safety measures. Without specific data, it’s hard to comment on the exact toxicity or hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

2-[[5-(3-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c1-9(21)17-11-4-2-3-10(7-11)13-19-20-15(23-13)25-8-12(22)18-14-16-5-6-24-14/h2-7H,8H2,1H3,(H,17,21)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCBTMWXKIKPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.